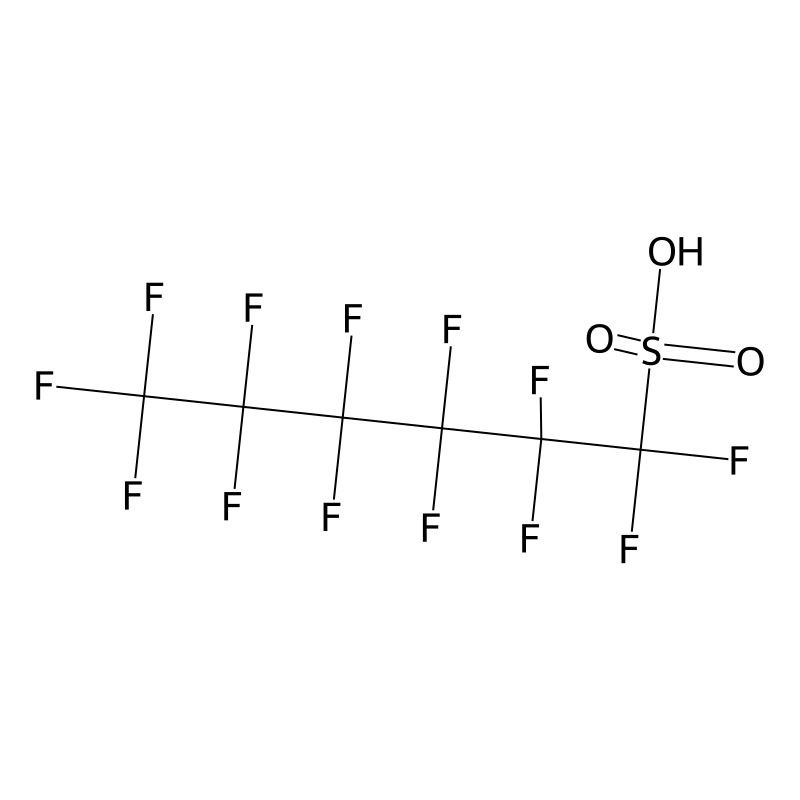

Perfluorohexanesulfonic acid

C6HF13O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6HF13O3S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Monitoring and Fate

- Understanding environmental distribution: Researchers utilize PFHxS to track its movement and distribution in various environmental compartments, including water, soil, air, and biota. This information helps assess potential exposure pathways and environmental risks .

- Developing analytical methods: Scientists are continuously refining methods to detect and quantify PFHxS in environmental samples. This research is crucial for accurately assessing environmental contamination levels and understanding its distribution patterns.

Toxicology and Health Effects

- Investigating potential health impacts: Due to concerns regarding its widespread presence and potential bioaccumulation, researchers are studying the effects of PFHxS on various organisms, including humans. This research includes investigating potential developmental and reproductive effects, as well as exploring its role in causing other health problems .

- Understanding mechanisms of action: Scientists are actively investigating how PFHxS interacts with biological systems and exerts its potential harmful effects. This research aims to elucidate the mechanisms behind its toxicity and inform the development of strategies to mitigate its adverse effects.

Environmental Remediation

- Exploring treatment technologies: Scientists are researching methods to remove PFHxS from contaminated water and soil. This research focuses on developing effective and sustainable techniques to address existing environmental pollution and prevent future contamination.

- Developing alternative materials: Research is ongoing to identify and develop safer alternatives to PFHxS and other PFAS in various industrial and consumer applications. This research aims to minimize environmental and health risks associated with these chemicals.

Perfluorohexanesulfonic acid is a synthetic chemical compound belonging to the class of per- and polyfluoroalkyl substances, commonly referred to as PFAS. It is characterized by a six-carbon fluorocarbon chain with a sulfonic acid functional group, which imparts both hydrophobic and lipophobic properties. This compound is notable for its strong carbon-fluorine bonds, contributing to its persistence in the environment and bioaccumulation in living organisms. Perfluorohexanesulfonic acid is recognized as an anionic fluorosurfactant, making it effective in reducing surface tension in various applications .

Despite its utility, perfluorohexanesulfonic acid has raised environmental and health concerns due to its classification as a persistent organic pollutant. It has been widely detected in water sources and human populations, leading to regulatory scrutiny and phased-out production in many jurisdictions .

The exact mechanism of action of PFHxS in biological systems is still under investigation. However, research suggests it may interfere with hormonal signaling pathways and disrupt normal cellular functions. Additionally, PFHxS can bind to proteins in the blood, potentially affecting their transport and activity [].

PFHxS is considered a persistent organic pollutant (POP) due to its environmental persistence and potential for bioaccumulation. Studies suggest potential health effects associated with PFHxS exposure, including:

- Developmental problems in children

- Changes in blood cholesterol levels

- Increased risk of certain cancers

- Neutralization: Reaction with bases to form perfluorohexanesulfonate salts.

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions with nucleophiles.

The stability of perfluorohexanesulfonic acid is largely attributed to its strong carbon-fluorine bonds, making it resistant to hydrolysis and other degradation processes .

The biological activity of perfluorohexanesulfonic acid has been the subject of limited research. Some studies suggest potential associations between exposure to this compound and adverse health outcomes, including:

- Liver damage

- Decreased immune response to vaccines

- Neurodevelopmental effects in animal models

- Alterations in lipid metabolism

Perfluorohexanesulfonic acid is synthesized through several methods, primarily involving the fluorination of hexane derivatives followed by sulfonation. Common synthesis pathways include:

- Electrochemical Fluorination: Hexane or related compounds are subjected to electrochemical processes that introduce fluorine atoms.

- Sulfonation: The fluorinated hexane is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

These methods yield perfluorohexanesulfonic acid as a stable product suitable for various industrial applications .

Perfluorohexanesulfonic acid has found use in numerous applications due to its surfactant properties, including:

- Aqueous Firefighting Foams: Used for its ability to suppress flammable liquid fires.

- Textile Coatings: Provides water and stain resistance.

- Metal Plating: Acts as a surfactant in electroplating processes.

- Polishing Agents: Utilized in various polishing applications for metals and plastics.

Despite its effectiveness, the environmental persistence and potential health risks associated with perfluorohexanesulfonic acid have led to increased regulatory scrutiny .

Several compounds share structural characteristics with perfluorohexanesulfonic acid, including:

| Compound Name | Carbon Chain Length | Notable Properties |

|---|---|---|

| Perfluorooctanesulfonic acid | 8 | More persistent; associated with greater toxicity |

| Perfluorobutanesulfonic acid | 4 | Shorter chain; generally lower bioaccumulation |

| Perfluoropentanesulfonic acid | 5 | Intermediate properties; less studied |

Perfluorohexanesulfonic acid is unique among these compounds due to its intermediate chain length, which affects its persistence and bioaccumulation profile compared to shorter or longer-chain counterparts. Its half-life in human serum also distinguishes it from both shorter-chain (which typically have shorter half-lives) and longer-chain PFAS .

Historical Manufacturing Processes

The industrial synthesis of perfluorohexanesulfonic acid has been primarily accomplished through electrochemical fluorination processes, with the parent compound perfluorohexane sulfonyl fluoride serving as the key intermediate [1]. The electrochemical fluorination process, pioneered and extensively utilized by 3M Corporation, represented the dominant manufacturing pathway for perfluorohexanesulfonic acid and related compounds throughout the latter half of the twentieth century [1] [7].

The electrochemical fluorination process involves the direct fluorination of hexanesulfonyl chloride using anhydrous hydrogen fluoride as the fluorinating agent [1]. The fundamental reaction proceeds according to the stoichiometry: C₆H₁₃SO₂Cl + 14 HF → C₆F₁₃SO₂F + HCl + byproducts [1]. Historical research by Gramstad and Haszeldine in 1957 established that this direct synthesis pathway achieved yields of approximately 36 percent for perfluorohexane sulfonyl fluoride [1].

The electrochemical fluorination process operates under controlled conditions with cell potentials ranging from 4.5 to 7.0 volts [27]. The process utilizes anhydrous hydrofluoric acid, which is produced from calcium fluorite through reaction with sulfuric acid [27]. The fluorination reaction occurs during electrochemical hydrolysis of the anhydrous hydrofluoric acid, resulting in the substitution of hydrogen atoms with fluorine atoms throughout the carbon chain [27].

Historical production data indicates that 3M Corporation achieved substantial manufacturing volumes during the peak production period [1]. In 1997, 3M reported annual production of approximately 227 tonnes of perfluorohexane sulfonyl fluoride in the United States, representing the highest documented production level for the parent compound [1]. This production capacity established 3M as the predominant global manufacturer of perfluorohexanesulfonic acid and related compounds during this period [1].

The electrochemical fluorination process inherently produces a complex mixture of products, including both linear and branched isomers [27]. The typical product composition from electrochemical fluorination includes perfluorooctanesulfonyl fluoride as the primary product (35-40 percent), with shorter chain compounds including perfluorohexanesulfonyl fluoride comprising approximately 7 percent of the total product mixture [27]. Additionally, branched chain perfluoroalkylsulfonates represent 18-20 percent of the product mixture, with other perfluoroalkyl compounds accounting for the remaining 20-25 percent [27].

The conversion of perfluorohexane sulfonyl fluoride to perfluorohexanesulfonic acid occurs through hydrolysis reactions [1]. The sulfonyl fluoride intermediate can be hydrolyzed under basic conditions to yield the corresponding sulfonic acid salt [1]. This hydrolysis step represents the final stage in the conversion from the electrochemically produced intermediate to the target perfluorohexanesulfonic acid product [1].

Contemporary Production Trends and Phase-out Initiatives

The contemporary production landscape for perfluorohexanesulfonic acid has undergone significant transformation following major industry phase-out initiatives initiated in the early 2000s [2] [3]. The most significant change occurred when 3M Corporation announced the cessation of perfluorohexanesulfonic acid production between 2000 and 2002, effectively ending the largest global manufacturing operation for these compounds [1] [2].

Following the 3M phase-out, production of perfluorohexanesulfonic acid shifted primarily to Chinese manufacturers [1] [2]. The Hengxin Chemical Plant in Yingcheng, Hubei Province emerged as a documented producer of perfluorohexanesulfonic acid, particularly as a replacement for perfluorooctanesulfonic acid following Stockholm Convention restrictions implemented in 2009 [1]. Production data from this facility demonstrates the transition from perfluorooctanesulfonic acid to perfluorohexanesulfonic acid manufacturing during the period 2009-2011 [1].

Table 1: Historical and Contemporary Production Data for Perfluorohexanesulfonic Acid

| Year | Producer/Region | Production Volume (tonnes) | Production Status | Notes |

|---|---|---|---|---|

| 1997 | 3M (United States) | 227 (PFHxSF) | Historical peak production | Parent compound perfluorohexane sulfonyl fluoride |

| 2008 | Hengxin Chemical Plant (China) | 0 | No production reported | PFOS production: 60 tonnes |

| 2009 | Hengxin Chemical Plant (China) | 10 | New product after PFOS restriction | PFOS production reduced to 30 tonnes |

| 2010 | Hengxin Chemical Plant (China) | 10 | Continued production | PFOS production further reduced to 10 tonnes |

| 2011 | Hengxin Chemical Plant (China) | 30 | Increased production | PFOS production maintained at 10 tonnes |

| 2012 | Hengxin Chemical Plant (China) | 0 (ceased) | Production ceased | PFOS production expanded to 65 tonnes |

| 2016 | Global Estimated | 700-750 | Estimated global total | Two main Chinese producers identified |

| 2016-2017 | Market Research Reports | <700 | Declining trend | Expected further decline |

Current global production estimates suggest significantly reduced manufacturing volumes compared to historical peaks [16]. Market research reports indicate that global annual production decreased to approximately 700-750 kg by 2016, with further declines expected in subsequent years [16]. This represents a dramatic reduction of more than 99 percent compared to the peak production levels achieved by 3M in 1997 [1] [16].

Contemporary production capacity remains concentrated among a limited number of Chinese manufacturers [1] [16]. Two main global producers have been identified through market research, both located in China, with accumulated annual production capacity estimated between 1,000-1,500 kg and actual production of approximately 700-750 kg [16]. The first producer maintains production capacity in the range of 900-1,100 kg per year with actual production averaging 650-690 kg, while the second producer operates with capacity of 100-300 kg per year and actual production of 30-50 kg [16].

The Stockholm Convention on Persistent Organic Pollutants represents the most significant contemporary regulatory initiative affecting perfluorohexanesulfonic acid production [2] [26]. In June 2022, countries that are parties to the Stockholm Convention agreed to add perfluorohexanesulfonic acid, its salts, and related compounds to the list of substances designated for global elimination [2]. This decision followed comprehensive risk assessment by the Persistent Organic Pollutants Review Committee, which determined that perfluorohexanesulfonic acid meets the criteria for global action due to its persistence, bioaccumulation, and potential for long-range environmental transport [1].

Regional phase-out initiatives have complemented the global Stockholm Convention framework [15]. Taiwan implemented comprehensive controls on perfluorohexanesulfonic acid and related compounds in 2024, establishing compliance timelines for various regulatory obligations [15]. The European Union has similarly implemented restrictions through the REACH regulation, designating perfluorohexanesulfonic acid as a Substance of Very High Concern due to its persistent and bioaccumulative properties [1].

Table 2: Major Phase-out Initiatives and Regulatory Milestones

| Year/Period | Initiative/Event | Impact | Geographic Scope |

|---|---|---|---|

| 2000-2002 | 3M Global Phase-out | Cessation of major global production | Global (3M facilities) |

| 2009 | Stockholm Convention PFOS Restriction | Shift to PFHxS as PFOS alternative | Global (treaty parties) |

| 2012 | Chinese Production Cessation | Market-driven production cessation | China (Hengxin facility) |

| 2017 | Stockholm Convention Review | Risk profile development | Global assessment |

| 2022 | Stockholm Convention PFHxS Listing | Global elimination mandate | Global (treaty parties) |

| 2023-2024 | Regional Implementation | National compliance measures | Regional (EU, Taiwan, etc.) |

Byproduct Formation in Perfluorooctanesulfonic Acid Degradation Pathways

The formation of perfluorohexanesulfonic acid as a byproduct during perfluorooctanesulfonic acid production and degradation represents a significant pathway for unintentional generation of this compound [1]. Electrochemical fluorination processes designed primarily for perfluorooctanesulfonic acid synthesis inherently produce perfluorohexanesulfonic acid as an impurity through chain-shortening reactions and incomplete fluorination [1].

During the electrochemical fluorination of octanesulfonyl chloride or fluoride to produce perfluorooctane sulfonyl fluoride, perfluorohexane sulfonyl fluoride forms as an unintended byproduct [1]. Historical research demonstrates that the ratio of perfluorohexane sulfonyl fluoride to perfluorooctane sulfonyl fluoride yields ranges from 4 percent to 14.2 percent, depending on process conditions and manufacturer [1]. The original work by Gramstad and Haszeldine in 1957 reported a 4 percent byproduct formation ratio, while more recent data from Chinese manufacturers indicates ratios as high as 14.2 percent [1].

Table 3: Electrochemical Fluorination Yields and Byproduct Formation

| Starting Material | Target Product | PFHxSF Yield/Ratio | Source/Reference | Production Method |

|---|---|---|---|---|

| Hexanesulfonyl chloride | Perfluorohexane sulfonyl fluoride (PFHxSF) | 36% | Direct synthesis (Gramstad & Haszeldine, 1957) | Electrochemical fluorination (ECF) |

| Octanesulfonyl chloride/fluoride (POSF production) | Perfluorooctane sulfonyl fluoride (POSF) | 4% (Gramstad & Haszeldine, 1957) | Byproduct formation - literature data | Electrochemical fluorination (ECF) |

| Octanesulfonyl chloride/fluoride (POSF production) | Perfluorooctane sulfonyl fluoride (POSF) | 14.2% (Chinese manufacturer) | Byproduct formation - Ren, 2016 | Electrochemical fluorination (ECF) |

| Octanesulfonyl chloride/fluoride (POSF production) | Perfluorooctane sulfonyl fluoride (POSF) | 3.5-9.8% (3M FC-95 product) | Commercial product analysis - 3M, 2015 | Electrochemical fluorination (ECF) |

Commercial perfluorooctanesulfonic acid products have consistently demonstrated the presence of perfluorohexanesulfonic acid impurities [1]. Analysis of 3M's FC-95 product revealed perfluorohexanesulfonic acid concentrations ranging from 3.5 to 9.8 percent relative to perfluorooctanesulfonic acid content [1]. Similar analysis of three commercial products from Chinese manufacturers showed perfluorohexanesulfonic acid ratios of 11.2 to 14.2 percent [1]. These data confirm that perfluorohexanesulfonic acid formation represents a consistent and quantitatively significant aspect of perfluorooctanesulfonic acid production processes [1].

The presence of branched isomers further complicates the byproduct profile [1]. In the 3M electrochemical fluorination process for perfluorooctanesulfonic acid production, branched isomers of perfluorohexanesulfonic acid were detected, with branched compounds representing approximately 18 percent of the total perfluorohexanesulfonic acid impurity content, which itself comprised 4.7 percent of one analyzed production lot [1].

Thermal degradation pathways also contribute to perfluorohexanesulfonic acid formation from longer-chain precursors [5] [13]. Research on thermal decomposition mechanisms of perfluoroalkyl compounds demonstrates that high-temperature treatment can result in chain-shortening reactions that produce shorter perfluoroalkyl acids, including perfluorohexanesulfonic acid [5]. Thermal decomposition studies conducted at temperatures ranging from 850°C to 1150°C have shown near-complete degradation of perfluorinated compounds, with fluorine mass balance ranging from 89 to 108 percent [13].

The degradation of perfluorooctanesulfonic acid-related compounds through environmental and industrial processes represents another pathway for perfluorohexanesulfonic acid formation [17]. Emission inventory studies estimate global perfluorohexanesulfonic acid emissions from degradation of precursor compounds at 1-66 tonnes between 2016 and 2030 [17]. These emissions result from the breakdown of perfluorohexane sulfonamide derivatives and other perfluorohexanesulfonic acid-related compounds present in consumer products and industrial applications [17].

The unintentional production of perfluorohexane sulfonyl fluoride and related compounds as impurities in Chinese manufacturing of perfluorooctane sulfonyl fluoride-based products has been identified as less significant compared to direct precursor degradation pathways [17]. However, this pathway still contributes to the overall environmental burden of perfluorohexanesulfonic acid through industrial discharge and product lifecycle emissions [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

/MILK/ The presence of perfluoroalkyl acids (PFAAs) in breast milk has been documented, but their lactational transfer has been rarely studied. Determination of the elimination rates of these chemicals during breastfeeding is important and critical for assessing exposure in mothers and infants. We aimed to investigate the association between breastfeeding and maternal serum concentrations of perfluorooctanoic acid (PFOA), perfluorooctane sulfonate (PFOS), perfluorononanoic acid (PFNA), and perfluorohexane sulfonate (PFHxS). For a subset of the population, for whom we also have their infants' measurements, we investigated associations of breastfeeding with infant serum PFAA concentrations. The present analysis included 633 women from the C8 Science Panel Study who had a child < 3.5 years of age and who provided blood samples and reported detailed information on breastfeeding at the time of survey. PFAA serum concentrations were available for all mothers and 8% (n = 49) of the infants. Maternal and infant serum concentrations were regressed on duration of breastfeeding. Each month of breastfeeding was associated with lower maternal serum concentrations of PFOA (-3%; 95% CI: -5, -2%), PFOS (-3%; 95% CI: -3, -2%), PFNA (-2%; 95% CI: -2, -1%), and PFHxS (-1%; 95% CI: -2, 0%). The infant PFOA and PFOS serum concentrations were 6% (95% CI: 1, 10%) and 4% (95% CI: 1, 7%) higher per month of breastfeeding. Breast milk is the optimal food for infants, but is also a PFAA excretion route for lactating mothers and exposure route for nursing infants.

Perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) are normally the dominant perfluoroalkyl substances (PFASs) in human serum, but here a Canadian family of seven was identified with particularly high exposure to perfluorohexanesulfonate (PFHxS). Disproportionately high serum PFHxS concentrations (range 27.5-423 ng/mL) and moderately high PFOS (range 15.2-108 ng/mL) and PFOA (range 2.40-9.23 ng/mL) concentrations were detected in the family members, with all three chemicals being highest in the youngest children. We therefore sought to identify the source(s) and pathway(s) of this unusual exposure, and to study the excretion of PFASs for this family. Serum, urine, and stool were sampled from family members, carpet, dust, and air were sampled in the home, and a questionnaire was administered. Over 15 years, the family's household carpets were treated 8 times with Scotchgard formulations. Elevated concentrations of PFHxS were detected in household dust (2780 ng/g dust) and in family room carpet (2880 ng/g carpet), and the primary mode of excretion for the major PFASs was through urine. The high PFHxS and moderately high PFOS concentrations in serum and household samples are consistent with the known PFAS content of certain Scotchgard formulations, and exposure was likely through dust ingestion and/or inhalation.

A total of 100 serum samples from 50 new couples (none of the females in this study has ever been pregnant) in Tianjin, North China, were analyzed for eleven perfluoroalkyl acids (PFAAs) with isomer-specific method. Among all samples, total perfluorooctanesulfonate (PFOS, mean 11.3 ng/mL) was predominant followed by total perfluorooctanoate (PFOA, 2.95 ng/mL), perfluorodecanoate (PFDA, 1.17 ng/mL), perfluorononanoate (PFNA, 0.93 ng/mL) and perfluorohexanesulfonate (PFHxS, 0.67 ng/mL). The mean concentrations of PFOS and PFHxS in males (14.2 and 0.89 ng/mL) were significantly higher (p=0.001) than in females (8.36 and 0.45 ng/mL). No statistical difference between genders was observed for the other PFAAs. This suggests that menstruation is one important elimination pathway for PFOS and PFHxS in females. Linear PFOA was the dominant isomer with mean proportion of 99.7%, suggesting that telomeric PFOA (and its precursors), which contains almost pure linear isomer, might be the dominant exposure source of PFOA in Tianjin. On average, the proportion of linear PFOS (n-PFOS) was 59.2% of PFOS, which was lower than that in technical PFOS products (ca. 70% linear). Except perfluoroisopropyl PFOS, all the other monomethyl branched PFOS isomers were enriched in human serum compared to the commercial products, suggesting the monomethyl branched PFOS precursors were preferentially biotransformed in humans /SRP: or a differential clearance occurred/.

For more Absorption, Distribution and Excretion (Complete) data for Perfluorohexanesulfonic acid (6 total), please visit the HSDB record page.

Associated Chemicals

Perfluorohexanesulfonate; 355-46-4

Wikipedia

Biological Half Life

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

... The commercially important methods of preparations of perfluorinated sulfonic acid derivatives are electrochemical fluorination and sulfur trioxide addition to tetrafluoroethylene with subsequent ring opening.

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Clinical Laboratory Methods

The aim of this study is to evaluate the presence of perfluoroalkyl substances (PFASs) in the blood of 46 residents from Barcelona and to study the factors that affect exposure. Compounds analysed included perfluorooctane sulfonate (PFOS), perfluorohexane sulfonate (PFHxS), perfluorobutane sulfonate (PFBS), perfluorooctanoate acid (PFOA) and perfluorononanoate acid (PFNA). Blood was liquid-liquid extracted and PFASs were determined by liquid chromatography coupled to tandem mass spectrometry. Good recoveries (between 97 +/- 14 and 105 +/- 13 %) were obtained and method detection limits were from 0.03 to 0.07 ng mL(-1). Sum of PFASs ranged from 0.11 to 4.37 ng mL(-1). PFOS was the main compound detected at 0.09-3.35 ng mL(-1), followed by PFOA and PFHxS. PFBS and PFNA were seldom detected. Working conditions, smoking and gender did not cause any significant differences among sums of PFASs levels in the blood while age and parity produced decreased concentrations. On the other hand, laboratory working conditions produced significant higher PFOA levels compared to the general population. Compared to other studies, the PFASs levels in blood from Barcelona residents is low (mean sum of PFASs of 1.67 +/- 0.88 ng mL(-1)) and with little variation among the studied population.

Fluorinated surfactant-based aqueous film-forming foams (AFFFs) are made up of per- and polyfluorinated alkyl substances (PFAS) and are used to extinguish fires involving highly flammable liquids. The use of perfluorooctanesulfonic acid (PFOS) and other perfluoroalkyl acids (PFAAs) in some AFFF formulations has been linked to substantial environmental contamination. Recent studies have identified a large number of novel and infrequently reported fluorinated surfactants in different AFFF formulations. In this study, a strategy based on a case-control approach using quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) and advanced statistical methods has been used to extract and identify known and unknown PFAS in human serum associated with AFFF-exposed firefighters. Two target sulfonic acids [PFOS and perfluorohexanesulfonic acid (PFHxS)], three non-target acids [perfluoropentanesulfonic acid (PFPeS), perfluoroheptanesulfonic acid (PFHpS), and perfluorononanesulfonic acid (PFNS)], and four unknown sulfonic acids (Cl-PFOS, ketone-PFOS, ether-PFHxS, and Cl-PFHxS) were exclusively or significantly more frequently detected at higher levels in firefighters compared to controls. The application of this strategy has allowed for identification of previously unreported fluorinated chemicals in a timely and cost-efficient way.

Storage Conditions

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Normal measures for preventive fire protection. /Tridecafluorohexane-1-sulfonic acid potassium salt/